tert-butyl N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate
Description
This compound is a triazolopyridine derivative featuring a trifluoromethyl (-CF₃) group at the 8-position of the pyridine ring and a tert-butyl carbamate moiety attached via a methylene bridge to the triazole ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound of interest in medicinal chemistry and drug discovery. Its synthesis typically involves coupling reactions and functional group transformations, as exemplified by the use of Lawesson’s reagent to facilitate cyclization or thiolation steps .
Properties
IUPAC Name |
tert-butyl N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4O2/c1-12(2,3)22-11(21)17-7-9-18-19-10-8(13(14,15)16)5-4-6-20(9)10/h4-6H,7H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSIMUJUAAKORK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C2N1C=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that triazolo[4,3-a]pyrazine derivatives can interact with various biological targets. The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biological Activity
Tert-butyl N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate (CAS No. 2034154-19-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C13H15F3N4O2, with a molecular weight of 316.28 g/mol. This compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and modulating the electronic properties of the molecule.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a triazole ring fused with a pyridine moiety, which contributes to its biological activity. The trifluoromethyl group at position 8 is particularly noteworthy for its role in enhancing the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H15F3N4O2 |
| Molecular Weight | 316.28 g/mol |
| CAS Number | 2034154-19-1 |
| Purity | Typically >95% |
| Complexity Rating | 411 |
Biological Activity
Research indicates that compounds containing triazole and pyridine structures exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound have been explored in several studies:
- Antimicrobial Activity : Studies have shown that similar triazolo-pyridine derivatives possess significant antimicrobial activity against various pathogens. The presence of the trifluoromethyl group has been linked to enhanced potency against Chlamydia trachomatis, indicating that this compound may also demonstrate selective antimicrobial properties .
- Anticancer Potential : Research on related compounds has suggested that they may inhibit specific protein kinases involved in cancer progression. For instance, derivatives containing triazole rings have been noted for their ability to inhibit c-Met protein kinase . This suggests that this compound could be a candidate for further anticancer studies.
- Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that modifications to the triazole and pyridine components can significantly affect biological activity. The trifluoromethyl substitution is critical for maintaining high potency and selectivity against specific targets .
Case Studies
A notable study examined the efficacy of triazolo-pyridine derivatives against Cryptosporidium parvum, with compounds exhibiting an EC50 as low as 0.17 μM . Such findings underscore the potential of this class of compounds in treating parasitic infections.
Another study focused on the antichlamydial activity of related compounds, demonstrating that specific structural features are crucial for efficacy without compromising host cell viability . This highlights the importance of continued exploration into the biological applications of this compound.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate has shown promise as a lead compound in the development of new therapeutic agents. Its structural analogs have been investigated for their ability to inhibit various biological pathways, particularly in the context of cancer and inflammatory diseases.
Inhibitors of Kinases
Research indicates that compounds similar to this carbamate can act as inhibitors of p38 mitogen-activated protein kinase (MAPK), which is involved in cellular stress responses and inflammation. The inhibition of such kinases can lead to potential treatments for diseases characterized by chronic inflammation and cancer .
Antimicrobial Activity
Studies have suggested that triazolo-pyridine derivatives may exhibit antimicrobial properties. The presence of the trifluoromethyl group enhances the compound's interaction with microbial targets, potentially leading to the development of new antibiotics .
Neuropharmacology
The unique chemical structure of this compound positions it as a candidate for neuropharmacological studies. Its ability to cross the blood-brain barrier could be explored for treating neurological disorders .
Case Studies and Research Findings
Several studies have investigated the biological activities associated with triazolo-pyridine derivatives:
- Study on Anticancer Properties : A study demonstrated that related compounds inhibited cell proliferation in various cancer cell lines by targeting specific signaling pathways involved in tumor growth .
- Inflammatory Response Modulation : Research indicated that these compounds could modulate inflammatory responses through their action on MAPK pathways, suggesting potential applications in treating autoimmune diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of tert-butyl N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate can be contextualized by comparing it to analogous triazolopyridine derivatives. Key distinctions arise from substituent positions, electronic effects, and synthetic routes.
Substituent Position and Electronic Effects
Spectral Data Comparison
Functional and Application Differences
- Target Compound : The 8-CF₃ group improves pharmacokinetic properties, making it suitable for CNS-targeting drugs.
- Bromo Derivative : Serves as an intermediate for Suzuki-Miyaura couplings to install boronic acid groups (e.g., compound 76E) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
